molecular formula C18H17ClN2O2 B2945323 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide CAS No. 941870-70-8

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide

Cat. No. B2945323
CAS RN: 941870-70-8
M. Wt: 328.8
InChI Key: NCXZWANHTQILMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide, also known as ACB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACB belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide, as part of the broader family of quinoline derivatives, has been extensively studied for its synthesis methods and antimicrobial activities. For example, the synthesis process involves reactions with ethyl chloroacetate, hydrazine hydrate, and various aldehydes to produce a range of compounds, some of which have shown significant inhibition of bacterial and fungal growth (Ahmed et al., 2006). Additionally, similar compounds have demonstrated potent antituberculosis activity, highlighting the potential of these derivatives in treating infectious diseases (Jaso et al., 2003).

Allosteric HIV-1 Integrase Inhibitors

Quinoline derivatives have also been identified as allosteric HIV-1 integrase inhibitors (ALLINIs), capable of blocking integrase interactions with viral DNA and its cellular cofactor, LEDGF. This dual-action inhibition disrupts multiple steps of HIV-1 integration into the host genome, presenting a novel approach to antiretroviral therapy (Kessl et al., 2012).

Anti-Inflammatory and Analgesic Activities

Quinoline derivatives bearing azetidinones scaffolds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The structural modification of quinoline compounds has resulted in molecules that exhibit significant anti-inflammatory activities with less ulcerogenic activity compared to traditional NSAIDs, pointing towards the therapeutic potential in managing pain and inflammation (Gupta & Mishra, 2016).

Corrosion Inhibition

The chemical structure of quinoline derivatives makes them effective as corrosion inhibitors for metals in acidic environments. Studies on quinoxalines as corrosion inhibitors for copper have shown a direct relationship between molecular structure and inhibition efficiency, emphasizing the role of quinoline derivatives in protecting metal surfaces from corrosion (Zarrouk et al., 2014).

Fluorescent Sensors for Metal Ions

Some quinoline derivatives have been developed as selective fluorescent sensors for metal ions, such as cadmium and zinc. These sensors exploit the unique electronic structures of quinoline compounds to achieve high selectivity and sensitivity in metal ion detection, with potential applications in environmental monitoring and biochemical research (Zhou et al., 2012).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXZWANHTQILMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.